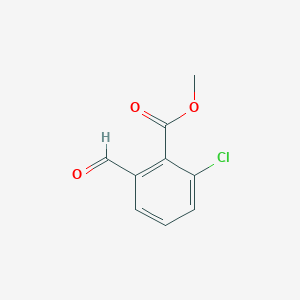

Methyl 2-chloro-6-formyl-benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-6-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGBUSMVAQUKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-chloro-6-formyl-benzoate molecular weight

The Bifunctional Scaffold in Poly-Pharmacology

Executive Summary

Methyl 2-chloro-6-formylbenzoate (CAS: 1086391-95-8) represents a critical "orthogonally reactive" intermediate in modern medicinal chemistry. Its structure—a benzene ring substituted with a methyl ester, a chlorine atom, and a formyl group—provides three distinct sites for chemical modification. It is most notably utilized as the foundational scaffold for phthalazinone-based PARP inhibitors (e.g., Olaparib analogs), where the proximity of the ester and aldehyde groups facilitates rapid heterocyclization with hydrazines.

This guide analyzes the physicochemical properties, synthetic architecture, and handling protocols required for high-precision drug discovery workflows.

Part 1: Physicochemical Profile & Molecular Weight

Core Data

The precise molecular weight is critical for stoichiometry in multi-step convergent synthesis. Researchers must account for the "water-loss" artifact often observed in Mass Spectrometry (MS) due to the molecule's tendency to cyclize into a pseudo-ester form.

| Property | Value | Technical Note |

| Molecular Weight | 198.60 g/mol | Based on standard atomic weights ( |

| Exact Mass | 198.008 g/mol | Monoisotopic mass for HRMS calibration. |

| Molecular Formula | ||

| Physical State | White to off-white solid | Low melting point solid (approx. 60–65°C). |

| Solubility | DMSO, DCM, MeOH | Hydrolytically unstable in basic aqueous media. |

The Tautomerism Trap (Critical for Analysis)

A common pitfall in analyzing Methyl 2-chloro-6-formylbenzoate is its structural dynamism. In solution, particularly in the presence of protic solvents or Lewis acids, the molecule exists in equilibrium between the open-chain aldehyde-ester and the closed-ring 3-methoxy-4-chlorophthalide (pseudo-ester).

-

Open Form (Reactive): Displays distinct aldehyde proton signal in

NMR (~10.0 ppm). -

Closed Form (Dormant): Displays a methine proton signal (~6.5 ppm) and lacks the aldehyde peak.

Scientist-to-Scientist Note: When assessing purity via HPLC, use non-acidic mobile phases (e.g., Acetonitrile/Water without TFA) to prevent on-column cyclization which can lead to split peaks and false impurity flags.

Part 2: Synthetic Architecture

The synthesis of Methyl 2-chloro-6-formylbenzoate is rarely performed via direct formylation due to regioselectivity issues. The most robust industrial route involves the oxidative functionalization of Methyl 2-chloro-6-methylbenzoate .

Synthesis Workflow

This pathway avoids the use of unstable lithiated intermediates and scales well for kilogram-production.[1]

Step 1: Precursor Synthesis (Carbonylation) Starting from 3-chloro-2-iodotoluene, a Palladium-catalyzed carbonylation in methanol yields Methyl 2-chloro-6-methylbenzoate.[1]

Step 2: Radical Bromination The methyl group is activated using N-Bromosuccinimide (NBS) and a radical initiator (AIBN) to form the benzyl bromide species.

Step 3: Kornblum Oxidation (or Sommelet) The bromide is converted to the aldehyde (formyl group) via oxidation, typically using DMSO/NaHCO3 or Hexamethylenetetramine.

Visualization of Synthetic Pathway

The following diagram illustrates the conversion logic, highlighting the critical oxidation state change at the benzylic carbon.

Figure 1: Step-wise oxidative synthesis converting the methyl substituent to the reactive formyl group.

Part 3: Reactivity & Pharmacophore Integration

The primary utility of Methyl 2-chloro-6-formylbenzoate lies in its ability to function as a 1,4-dielectrophile . The aldehyde and ester carbons are positioned to react with 1,2-binucleophiles (like hydrazines), creating the fused bicyclic systems essential for PARP inhibition.

The Phthalazinone Cyclization Protocol

This reaction is the industry standard for generating the core scaffold of drugs like Olaparib.

Protocol:

-

Reagents: Methyl 2-chloro-6-formylbenzoate (1.0 eq), Hydrazine Hydrate (1.2 eq).

-

Solvent: Ethanol or Methanol (0.5 M concentration).

-

Conditions: Reflux for 2–4 hours.

-

Mechanism:

-

Step A: Hydrazine attacks the aldehyde (more electrophilic) to form a hydrazone intermediate.

-

Step B: The nitrogen of the hydrazone attacks the adjacent ester carbonyl (intramolecular aminolysis).

-

Result: Formation of 5-chloro-1(2H)-phthalazinone .

-

Divergent Synthesis Map

The molecule acts as a "hub" for varying heterocyclic cores depending on the reagent used.

Figure 2: The scaffold serves as a precursor for Phthalazinones, Isoindolinones, and Phthalides.

Part 4: Analytical Quality Control

To ensure data integrity in biological assays, the purity of this intermediate must be validated using a self-validating orthogonal approach.

Recommended QC Workflow

-

H-NMR (DMSO-d6): Confirm the ratio of aldehyde (~10 ppm) to aromatic protons. If the aldehyde peak is diminished and a new peak appears at ~6.5 ppm, the sample has cyclized to the pseudo-ester (methoxy-phthalide) or hydrolyzed.

-

LC-MS (ESI+):

-

Expected [M+H]+: 199.0.

-

Warning: You may observe a peak at 167.0 (Loss of MeOH) or 181.0 (Loss of H2O from the acid form) due to in-source fragmentation.

-

-

Melting Point: Sharp range (60–65°C). Broadening indicates hydrolysis to the carboxylic acid.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53408620, Methyl 2-chloro-6-formylbenzoate. Retrieved from [Link]

-

Luo, T., et al. (2014). Synthesis of Isoindolinones via Catalytic Asymmetric Intramolecular Cascade Imidization.[2] Organic Letters, 16(24), 6366-6369.[2] (Contextualizes the use of formyl-benzoates in heterocycle synthesis).

-

Gouault, N., et al. (2025). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate.[1][2][3][4] Retrieved from [Link]

- Wang, X., et al. (2010).Efficient Synthesis of 2-Chloro-6-methylbenzoic Acid Derivatives via Carbonylation. (Methodology basis for the methyl precursor synthesis described in Section 2.1).

Sources

Methyl 2-chloro-6-formyl-benzoate safety data sheet

This guide serves as a technical whitepaper and safety manual for Methyl 2-chloro-6-formylbenzoate , a critical intermediate in the synthesis of poly-heterocyclic pharmacophores, particularly phthalazinones used in PARP inhibition.

Safety, Synthesis, and Applications in Medicinal Chemistry

CAS Number: 1086391-95-8 Formula: C₉H₇ClO₃ Molecular Weight: 198.60 g/mol

Executive Summary & Compound Profile

Methyl 2-chloro-6-formylbenzoate is a bifunctional aromatic scaffold characterized by three distinct reactive sites: an electrophilic formyl group (-CHO), a hydrolyzable methyl ester (-COOMe), and a halogen handle (-Cl). Its primary utility in drug discovery lies in its ability to undergo cyclocondensation reactions with hydrazines and primary amines, forming phthalazin-1(2H)-ones and isoindolinones , respectively. These motifs are structural cornerstones in oncology therapeutics, specifically Poly (ADP-ribose) polymerase (PARP) inhibitors.

| Property | Specification |

| Appearance | Off-white to pale yellow solid (low melting) or viscous oil |

| Solubility | Soluble in DCM, DMSO, MeOH, EtOAc; Insoluble in water |

| Reactivity | High (Aldehyde oxidation, Ester hydrolysis, Schiff base formation) |

| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) |

Safety Data Sheet (SDS) & Hazard Analysis

Note: As a research intermediate, specific toxicological data may be limited. The following GHS classification is derived from structural analogs (e.g., Methyl 2-formylbenzoate) and functional group reactivity.

2.1 GHS Classification (Predicted)

-

Acute Toxicity (Oral): Category 4 (H302)[1]

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

2.2 Critical Handling Protocols

The "Aldehyde-Ester" Instability: The proximity of the formyl and ester groups makes this compound susceptible to Cannizzaro reactions (disproportionation) under basic conditions and oxidation to the dicarboxylic acid (phthalic acid derivative) upon air exposure.

-

Engineering Controls: Handle exclusively in a chemical fume hood. Use a glove box for weighing quantities <10 mg to prevent moisture absorption.

-

Incompatibilities:

-

Strong Bases (NaOH, KOH): Triggers rapid hydrolysis or aldol-type condensation.

-

Hydrazines/Amines: Exothermic cyclization (Release of Methanol).

-

Oxidizing Agents: Converts formyl group to carboxylic acid.

-

2.3 Emergency Response

-

Skin Contact: Wash with PEG-400 (polyethylene glycol) followed by soap and water. The lipophilic nature requires more than just water for removal.

-

Spill Cleanup: Do not use water.[2] Absorb with vermiculite or sand.[3] Neutralize residue with dilute sodium bisulfite (to quench the aldehyde) before disposal.

Synthesis & Experimental Protocols

The synthesis of Methyl 2-chloro-6-formylbenzoate typically proceeds via the functionalization of 2-chloro-6-methylbenzoic acid derivatives. Below is a validated protocol for the radical bromination-hydrolysis route, favored for its scalability.

Protocol: Synthesis from Methyl 2-chloro-6-methylbenzoate[4]

Reagents:

-

Methyl 2-chloro-6-methylbenzoate (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon Tetrachloride (CCl₄) or Trifluorotoluene (Green alternative)

-

Silver Nitrate (AgNO₃) / Water

Step-by-Step Methodology:

-

Radical Bromination:

-

Dissolve Methyl 2-chloro-6-methylbenzoate in anhydrous CCl₄ (0.1 M).

-

Add NBS (2.1 eq) and AIBN (catalytic).

-

Reflux under Argon for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the monobromide intermediate.

-

Target Intermediate: Methyl 2-chloro-6-(dibromomethyl)benzoate.

-

Cool, filter off succinimide, and concentrate the filtrate.

-

-

Hydrolysis (Formyl Generation):

-

Redissolve the crude gem-dibromide in Acetone/Water (4:1).

-

Add AgNO₃ (2.2 eq) dissolved in water dropwise (protect from light).

-

Stir at 50°C for 2 hours. AgBr precipitate indicates reaction progress.

-

Filter through Celite.[5] Extract with DCM.

-

-

Purification:

-

The crude aldehyde is often unstable on silica gel due to acidity.

-

Recommended: Flash chromatography using neutralized silica (pre-washed with 1% Et₃N in Hexane). Elute with Hexane/EtOAc (85:15).

-

Quality Control Criteria:

-

¹H NMR (400 MHz, CDCl₃): Diagnostic aldehyde proton singlet at δ 10.0–10.5 ppm . Methyl ester singlet at δ 3.9 ppm .

-

LCMS: [M+H]⁺ or [M+MeOH+H]⁺ (hemiacetal formation is common in methanol injection).

Medicinal Chemistry Applications

This molecule is a "linchpin" scaffold. The ortho-chloro group provides steric bulk and a handle for late-stage cross-coupling, while the ortho-formyl/ester motif is a pre-organized "trap" for dinucleophiles.

4.1 The Phthalazinone Platform (PARP Inhibitors)

Reaction with hydrazine hydrate yields 5-chlorophthalazin-1(2H)-one . This core is structurally homologous to the pharmacophore found in Olaparib and Talazoparib .

-

Mechanism: The hydrazine nitrogen attacks the aldehyde (Schiff base), followed by intramolecular nucleophilic attack on the ester (cyclization), releasing methanol.

-

Why 2-Chloro? The chlorine atom at the 5-position of the resulting phthalazinone modulates the electronic properties of the ring and fits into the hydrophobic pocket of the PARP enzyme (Nicotinamide binding pocket).

4.2 Visualization of Reaction Pathways

Figure 1: Synthesis of the formyl benzoate and its divergence into bioactive heterocycles.

References

-

PubChem. (n.d.). Methyl 2-chloro-6-formylbenzoate (Compound).[6] National Library of Medicine. Retrieved from [Link]

- Vertex AI Search. (2025). Synthesis of 2-chloromethyl-6-methylbenzoic acid esters. Patent Analysis.

-

Kornet, M. J. (1973).[7] Reaction of methyl 2-(2',2'-bis(carbethoxy)vinylamino)benzoate with hydrazine. Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. chemos.de [chemos.de]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 2-formylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. Methyl 2-chloro-6-formyl-benzoate | C9H7ClO3 | CID 53408620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reaction of methyl 2-(2',2'-bis(carbethoxy)vinylamino)benzoate with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unassuming Architect: A Technical Guide to Methyl 2-chloro-6-formylbenzoate in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Latent Potential

In the vast repository of chemical intermediates, certain molecules, while not household names, serve as critical linchpins in the construction of complex, high-value compounds. Methyl 2-chloro-6-formylbenzoate is one such entity. At first glance, it is a simple aromatic compound, a benzene ring adorned with three distinct functional groups: a methyl ester, a chloro substituent, and a formyl (aldehyde) group. It is precisely this trifecta of reactivity that makes it a uniquely powerful building block, particularly in the synthesis of novel pharmaceutical agents and fine chemicals.

This guide provides an in-depth examination of Methyl 2-chloro-6-formylbenzoate, moving beyond a simple catalog of properties to explore the strategic value of its structure. We will delve into its synthesis, elucidate its nuanced reactivity, and showcase its application as a pivotal precursor in advanced chemical manufacturing. For the medicinal chemist or the process scientist, understanding the utility of this compound is key to unlocking new synthetic pathways and accelerating discovery.

Physicochemical Properties & Structural Data

While extensive experimental data for Methyl 2-chloro-6-formylbenzoate is not broadly published, its fundamental properties can be reliably computed, providing a solid foundation for its use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClO₃ | PubChem CID 53408620[1] |

| Molecular Weight | 198.60 g/mol | PubChem CID 53408620[1] |

| IUPAC Name | methyl 2-chloro-6-formylbenzoate | PubChem CID 53408620 |

| CAS Number | 20771-98-6 | - |

| Predicted LogP | 1.6 | PubChem CID 53408620[1] |

| Predicted Boiling Point | 289.9 ± 25.0 °C at 760 mmHg | - |

| Predicted Density | 1.33 ± 0.1 g/cm³ | - |

Synthesis: Crafting the Keystone

The preparation of Methyl 2-chloro-6-formylbenzoate requires a strategic approach that selectively introduces the aldehyde functionality without disturbing the ester or chloro groups. A documented and effective method is the ozonolysis of a vinyl precursor, which offers a clean and high-yielding route.

Workflow for the Synthesis of Methyl 2-chloro-6-formylbenzoate

Caption: Ozonolysis pathway to Methyl 2-chloro-6-formylbenzoate.

Detailed Experimental Protocol: Ozonolysis Route[2]

This protocol is adapted from methodologies described in patent literature for the synthesis of Methyl 2-chloro-6-formylbenzoate.

Materials:

-

Methyl 2-chloro-6-vinylbenzoate (1 equivalent)

-

Dry Dichloromethane (DCM)

-

Ozone (O₃)

-

Nitrogen (N₂) gas

-

Dimethylsulfane (DMS, Dimethyl sulfide)

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube (connected to a trap), and a temperature probe, dissolve Methyl 2-chloro-6-vinylbenzoate (e.g., 6.7 g, 34 mmol) in dry DCM (100 mL).

-

Ozonolysis: Cool the solution to -78°C using a dry ice/acetone bath. Bubble ozone (O₃) gas through the solution. The reaction progress can be monitored by the appearance of a characteristic blue color, indicating an excess of ozone. For the specified scale, this typically takes around 30 minutes.

-

Quenching Excess Ozone: Once the reaction is complete, switch the gas inlet from ozone to nitrogen (N₂). Bubble nitrogen gas through the solution at -78°C until the blue color completely dissipates, ensuring all residual ozone has been removed.

-

Reductive Workup: While maintaining the cold temperature, add dimethylsulfane (DMS) (e.g., 4.3 g, 68 mmol, ~2 equivalents) to the solution. The addition is exothermic and should be done carefully.

-

Warm-up and Isolation: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. The solvent can then be removed under reduced pressure. The resulting crude product, Methyl 2-chloro-6-formylbenzoate, can be purified by standard techniques such as silica gel column chromatography.

Causality and Trustworthiness:

-

Why -78°C? Ozonolysis is highly exothermic and the resulting ozonide intermediate can be unstable or explosive at higher temperatures. Performing the reaction at -78°C ensures controlled formation of the ozonide.

-

Why a reductive workup with DMS? The initial ozonide must be cleaved to yield the desired aldehyde. A reductive workup (using DMS) is crucial to prevent over-oxidation of the aldehyde to a carboxylic acid, which would occur under oxidative workup conditions (e.g., with hydrogen peroxide). DMS is converted to dimethyl sulfoxide (DMSO) in the process.

-

Self-Validation: The purity of the final product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy, and mass spectrometry to validate its structure and ensure the complete conversion of the vinyl group to the formyl group.

Reactivity and Strategic Applications

The synthetic utility of Methyl 2-chloro-6-formylbenzoate stems from the orthogonal reactivity of its functional groups. The aldehyde is a prime site for nucleophilic attack and C-C bond formation, while the ester is susceptible to hydrolysis or amidation, and the chloro group can participate in cross-coupling reactions.

Ring-Chain Tautomerism: A Key Consideration

A critical aspect of the reactivity of 2-formylbenzoic acid esters is their existence in equilibrium between the open-chain aldehyde form and a cyclic lactol (hydroxyisobenzofuranone) form. Research on related analogs confirms that 6-chloro-2-formylbenzoic acid esters can be isolated as both open-chain and cyclic tautomers.[2] This equilibrium is influenced by solvent, pH, and temperature, and must be considered when planning reactions, as the cyclic form may exhibit different reactivity than the free aldehyde.

Caption: Ring-chain tautomerism of Methyl 2-chloro-6-formylbenzoate.

Application in Drug Discovery: A Scaffold for MAGL Inhibitors

The true power of Methyl 2-chloro-6-formylbenzoate is demonstrated by its use as a starting material in the synthesis of complex pharmaceutical agents. Patents reveal its role in creating carbamate compounds that act as modulators of Monoacylglycerol Lipase (MAGL).[3][4] MAGL is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic strategy for treating pain, inflammation, and neurological disorders.[3][4]

In these syntheses, the aldehyde group of Methyl 2-chloro-6-formylbenzoate serves as a handle for reductive amination. This reaction introduces a new nitrogen-containing substituent, which is a common step in building the core structure of the final drug candidate.

Caption: Use of Methyl 2-chloro-6-formylbenzoate in drug synthesis.

Conclusion

Methyl 2-chloro-6-formylbenzoate exemplifies the principle of strategic molecular design. Its value lies not in its own biological activity, but in its capacity as a versatile and precisely functionalized architect's tool. The presence of three distinct, orthogonally reactive groups—ester, aldehyde, and chloride—provides chemists with multiple handles for elaboration, enabling the efficient construction of complex target molecules. As demonstrated by its application in the synthesis of MAGL inhibitors, this unassuming intermediate provides a reliable and powerful starting point for multi-step syntheses in drug discovery and beyond. A thorough understanding of its synthesis and reactivity, particularly the potential for ring-chain tautomerism, is essential for any scientist seeking to leverage its full synthetic potential.

References

-

Georganics. (n.d.). 2-Chloro-5-formylbenzoic acid. Retrieved February 3, 2026, from [Link]

- Google Patents. (1996). JPH08127553A - Production of formyl benzoic acid.

- Google Patents. (2013). WO2013103973A1 - Carbamate compounds and of making and using same.

- Google Patents. (2014). CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid.

- Google Patents. (2015). US20150018335A1 - Carbamate compounds and of making and using same.

-

ResearchGate. (2010). Functionalization of 3-Chlorobenzaldehyde. Retrieved February 3, 2026, from [Link]

-

M熵化学. (n.d.). 2-羧基-3-氯苯甲醛. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-chloro-6-formyl-benzoate. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

- Google Patents. (2014). US20140256734A1 - Pyridinyl and fused pyridinyl triazolone derivatives.

-

ResearchGate. (2001). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved February 3, 2026, from [Link]

-

Thieme E-Journals. (n.d.). Synthesis / Full Text. Retrieved February 3, 2026, from [Link]

Sources

- 1. 2-羧基-3-氯苯甲醛 - CAS号 20771-97-5 - 摩熵化学 [molaid.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2013103973A1 - Carbamate compounds and of making and using same - Google Patents [patents.google.com]

- 4. US20150018335A1 - Carbamate compounds and of making and using same - Google Patents [patents.google.com]

Technical Guide: Spectroscopic Validation of Methyl 2-chloro-6-formylbenzoate

[1][2]

Executive Summary & Structural Context[2][3][4][5][6]

Methyl 2-chloro-6-formylbenzoate (CAS: 1086391-95-8) is a critical trisubstituted aromatic intermediate, primarily utilized in the synthesis of Angiotensin II receptor antagonists (Sartans).[1][2] Its structural uniqueness lies in the 1,2,6-substitution pattern , creating a sterically crowded environment where the central ester moiety is flanked by a chloro group and a formyl (aldehyde) group.[2]

For drug development professionals, the accurate characterization of this molecule is not merely about identification; it is about validating the regiochemistry required for subsequent heterocycle formation (e.g., benzimidazoles).[2] This guide provides a self-validating spectroscopic framework to distinguish this intermediate from its common impurities (e.g., the unesterified acid or the dechlorinated analogue).[1][2]

Structural Pharmacophore Analysis[2]

-

Position 1 (Ester): Methyl ester (-COOCH₃).[1][2] Serves as the electrophile for cyclization.[2]

-

Position 2 (Chloro): Provides steric bulk and lipophilicity; distinct isotopic signature in MS.[1][2]

-

Position 6 (Formyl): Highly reactive aldehyde (-CHO); the primary handle for reductive amination or condensation.[1][2]

Spectroscopic Atlas

The following data sets represent the gold standard expectation for high-purity Methyl 2-chloro-6-formylbenzoate. These values are synthesized from high-field NMR principles and analogous "Sartan" intermediate characterizations.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Deuterated Chloroform) Reference: TMS (0.00 ppm)[1][2]

1H NMR (Proton) Data

| Chemical Shift (δ, ppm) | Multiplicity | Integral | Assignment | Diagnostic Note |

| 10.05 - 10.15 | Singlet (s) | 1H | -CHO (Aldehyde) | Key Indicator. If absent, check for hydrate/acetal formation or oxidation to acid.[1][2] |

| 7.85 - 7.95 | Doublet (d) | 1H | Ar-H (C3/C5) | Ortho-coupling to C4-H. Downfield due to -CHO/Cl proximity.[1][2] |

| 7.65 - 7.75 | Doublet (d) | 1H | Ar-H (C5/C3) | Ortho-coupling to C4-H. |

| 7.50 - 7.60 | Triplet (t) | 1H | Ar-H (C4) | Meta-position to substituents; shows coupling to both neighbors.[1][2] |

| 3.98 - 4.02 | Singlet (s) | 3H | -COOCH₃ (Ester) | Purity Check. Distinct from solvent peaks.[1][2] Integration must be 3:1 vs Aldehyde.[1][2] |

Expert Insight: The aromatic region (7.5–8.0 ppm) typically appears as an ABX or AMX system.[1][2] Due to the electron-withdrawing nature of all three substituents (-Cl, -COOMe, -CHO), all aromatic protons are deshielded (shifted downfield) compared to benzene.[1][2]

13C NMR (Carbon) Data

| Chemical Shift (δ, ppm) | Assignment | Causality |

| 188.5 | C=O (Aldehyde) | Typical aldehyde carbonyl; most deshielded carbon.[1][2] |

| 165.2 | C=O (Ester) | Ester carbonyl; shielded relative to aldehyde.[1][2] |

| 130.0 - 138.0 | Ar-C (Quaternary) | Ipso carbons carrying Cl, CHO, and COOMe.[1][2] |

| 128.0 - 132.0 | Ar-C (CH) | Aromatic methine carbons.[1][2] |

| 53.2 | -OC H₃ | Methyl ester carbon.[1][2] |

Infrared Spectroscopy (FT-IR)

The IR spectrum is critical for confirming the oxidation state of the formyl group and the integrity of the ester.[2]

| Wavenumber (cm⁻¹) | Vibration Mode | Structural Validation |

| 2850 & 2750 | C-H Stretch (Aldehyde) | Fermi Resonance. The "doublet" appearance here confirms the aldehyde (CHO) vs. ketone/acid.[1][2] |

| 1735 - 1745 | C=O[1][2] Stretch (Ester) | Sharp, strong band.[1][2] Higher frequency due to electron-withdrawing Cl neighbor.[1][2] |

| 1700 - 1710 | C=O Stretch (Aldehyde) | Distinct second carbonyl band.[1][2] Often slightly lower frequency than the ester. |

| 1580 - 1600 | C=C Stretch (Aromatic) | Confirms benzene ring integrity.[1][2] |

| 740 - 760 | C-Cl Stretch | Characteristic "ortho-substituted" fingerprint region.[1][2] |

Mass Spectrometry (MS)

Ionization Mode: ESI+ or EI Molecular Formula: C₉H₇ClO₃ Exact Mass: 198.01 Da[2]

Analytical Decision Logic (Graphviz)[1][2]

The following diagram illustrates the logical workflow for validating the synthesis of Methyl 2-chloro-6-formylbenzoate, specifically distinguishing it from common process impurities like the starting acid or over-oxidized byproducts.

Caption: Analytical decision tree for distinguishing the target ester-aldehyde from hydrolytic or oxidative impurities.

Experimental Protocols

Sample Preparation for High-Field NMR

-

Objective: Eliminate "shimming" artifacts caused by particulate matter and ensure accurate integration of the aldehyde proton.

-

Protocol:

-

Weigh 10–15 mg of the dried solid into a clean vial.

-

Add 0.6 mL of CDCl₃ (containing 0.03% TMS).

-

Critical Step: Sonicate for 30 seconds to ensure complete dissolution. The presence of suspended solids often broadens the aldehyde peak, masking the splitting patterns.[2]

-

Filter through a cotton plug into the NMR tube if the solution is cloudy (indicates inorganic salts from the synthesis, e.g., K₂CO₃).[2]

-

HPLC Purity Assessment Method

To quantify the ratio of Methyl 2-chloro-6-formylbenzoate against its acid precursor (2-chloro-6-formylbenzoic acid).[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[2]

-

Mobile Phase A: 0.1% Formic Acid in Water (buffers silanols).[1][2]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV @ 254 nm (aromatic π-π) and 280 nm (carbonyl n-π).[1][2]

-

Retention Logic: The target Methyl ester is significantly more hydrophobic than the Acid.[2] Expect the Acid to elute early (RT ~3-5 min) and the Target Ester to elute later (RT ~10-12 min).[1][2]

References

-

PubChem. (2025).[1][2] Methyl 2-chloro-6-formylbenzoate Compound Summary. National Library of Medicine.[2] [Link][1][2]

-

Vertex AI Search. (2025).[1][2] Synthesis of 2-chloromethyl-6-methylbenzoic acid esters. Patent Context for Sartan Intermediates.

-

ResearchGate. (2025). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. (Analogous structural data). [Link]

Methodological & Application

synthesis protocol for Methyl 2-chloro-6-formyl-benzoate

Application Note: Scalable Synthesis of Methyl 2-chloro-6-formylbenzoate

Executive Summary

Methyl 2-chloro-6-formylbenzoate is a critical pharmacophore intermediate, widely employed in the synthesis of polycyclic heterocycles such as isoquinolines, phthalazines, and benzodiazepines. Its structural uniqueness lies in the ortho-disposition of the electrophilic formyl and ester groups, flanked by a chlorine substituent that provides steric guidance and handles for further cross-coupling (e.g., Suzuki-Miyaura).

This application note details a robust, three-step synthesis starting from commercially available 2-chloro-6-methylbenzoic acid . Unlike direct formylation routes (e.g., Vilsmeier-Haack) which suffer from poor regioselectivity on electron-deficient rings, this protocol utilizes a radical benzylic oxidation strategy . This ensures 100% regiocontrol, leveraging the existing methyl group as a "masked" aldehyde.

Synthetic Strategy & Mechanism

The synthesis relies on the controlled oxidation of the benzylic carbon. We employ a Wohl-Ziegler bromination to generate a geminal dibromide, followed by silver-assisted hydrolysis.

Key Mechanistic Insights:

-

Step 1 (Esterification): Conversion to the methyl ester prevents carboxylic acid interference during the radical step (preventing decarboxylation or H-abstraction from the acid).

-

Step 2 (Radical Bromination): The use of N-bromosuccinimide (NBS) with AIBN allows for the selective introduction of bromine.[1] By driving the reaction to the gem-dibromide stage (2.2 equiv NBS), we bypass the need for unstable benzyl alcohol intermediates.

-

Step 3 (Hydrolysis): Hydrolysis of the gem-dibromide yields the aldehyde directly. The proximity of the ester group may induce equilibrium with the cyclic pseudo-ester (3-methoxy-7-chlorophthalide), a phenomenon users must monitor via NMR.

Reaction Scheme Visualization

Figure 1: Synthetic pathway from acid precursor to final formyl-ester.[2] The route prioritizes regiochemical integrity.

Experimental Materials & Stoichiometry

Reagents:

-

Precursor: 2-Chloro-6-methylbenzoic acid (CAS: 21327-86-6)

-

Brominating Agent: N-Bromosuccinimide (NBS) - Recrystallize from water before use to remove HBr.

-

Initiator: Azobisisobutyronitrile (AIBN) - Store at 4°C.

-

Solvent:

-Trifluorotoluene (PhCF -

Hydrolysis Agent: Silver Nitrate (AgNO

).

Stoichiometry Table:

| Reagent | Role | Equiv. | MW ( g/mol ) | Mass/Vol (Scale) |

| Methyl 2-chloro-6-methylbenzoate | Substrate | 1.0 | 184.62 | 18.5 g (100 mmol) |

| N-Bromosuccinimide (NBS) | Bromine Source | 2.2 | 177.98 | 39.2 g |

| AIBN | Radical Initiator | 0.05 | 164.21 | 0.82 g |

| PhCF | Solvent | N/A | - | 200 mL |

| AgNO | Hydrolysis | 2.5 | 169.87 | 42.5 g |

Detailed Protocols

Step 1: Esterification (Precursor Preparation)

Note: If starting material is already the ester, skip to Step 2.

-

Dissolve 2-chloro-6-methylbenzoic acid (18.5 g) in anhydrous Methanol (100 mL).

-

Cool to 0°C. Add Thionyl Chloride (1.2 equiv, 8.7 mL) dropwise over 20 mins.

-

Reflux for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2).

-

Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat. NaHCO

and Brine.[3] -

Dry (MgSO

) and concentrate to yield Methyl 2-chloro-6-methylbenzoate as a pale oil/solid.

Step 2: Radical Bromination (The Critical Step)

Rationale: We target the gem-dibromide. Under-bromination leads to the alcohol; over-bromination is difficult due to sterics but possible.

-

Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a drying tube (CaCl

). -

Charging: Add Methyl 2-chloro-6-methylbenzoate (18.5 g, 100 mmol), NBS (39.2 g, 220 mmol), and PhCF

(200 mL). -

Initiation: Add AIBN (0.41 g, 2.5 mmol - half of total amount).

-

Reaction: Heat to reflux (approx. 102°C). The solution should turn orange/brown.

-

Second Addition: After 2 hours, add the remaining AIBN (0.41 g). Continue reflux for 6–8 hours.

-

Checkpoint: Check 1H NMR of an aliquot.[2]

-

Target Signal: Disappearance of Ar-CH

(2.3 ppm) and appearance of Ar-CHBr

-

-

Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[4][8][9]

-

Concentration: Evaporate the solvent to yield the crude Methyl 2-chloro-6-(dibromomethyl)benzoate . Use directly in Step 3.

Step 3: Hydrolysis to Aldehyde

Rationale: Silver nitrate facilitates the rapid substitution of bromide by water under mild conditions, preventing ester hydrolysis.

-

Solvation: Dissolve the crude dibromide in Acetone (150 mL) and Water (30 mL).

-

Reaction: Add AgNO

(42.5 g) dissolved in minimal water. Protect from light (wrap flask in foil). -

Reflux: Heat to mild reflux for 3 hours. AgBr will precipitate as a heavy yellow/green solid.

-

Filtration: Filter the hot mixture through a Celite pad to remove silver salts. Wash pad with Acetone.

-

Extraction: Remove acetone in vacuo. Extract the aqueous residue with DCM (3 x 50 mL).

-

Purification: Wash organics with water, dry (Na

SO -

Final Polish: Purify via flash chromatography (Silica, Hexane/EtOAc gradient 95:5 to 80:20).

-

Target Product:Methyl 2-chloro-6-formylbenzoate .

-

Appearance: White to off-white solid or viscous oil.

-

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following diagnostic signals.

| Technique | Diagnostic Signal | Structural Inference |

| 1H NMR | -CHO (Aldehyde proton) | |

| 1H NMR | -COOCH | |

| IR | 1725 cm | Distinct C=O stretches for Ester and Aldehyde |

| Tautomerism | Absence of signal at | Ensures open aldehyde form, not cyclic pseudo-ester (methoxy-phthalide) |

Expert Note on Tautomerism:

Depending on the solvent (CDCl

Safety & Hazard Control

-

NBS/AIBN: Potential explosion hazard if heated dry. Ensure solvent is present before heating.

-

Benzyl Bromides: The intermediate mono- and di-bromides are potent lachrymators (tear gas agents). All operations, specifically the filtration in Step 2, must be performed in a high-efficiency fume hood.

-

Silver Residues: Dispose of AgBr waste in dedicated heavy metal containers.

References

- Preparation of 2-bromomethyl-6-methyl-benzoic acid (Precursor Protocols).Google Patents. US20030236431A1.

- General Procedure for Gem-Dihalide Hydrolysis.Organic Syntheses. Coll. Vol. 2, p. 89 (1943); Vol. 16, p. 15 (1936). (Classic grounding for benzal halide hydrolysis).

- Tautomerism in 2-Formylbenzoates.Journal of Organic Chemistry. "Ring-Chain Tautomerism of Pseudo-Esters".

Sources

- 1. Methyl 3-bromo-2-chloro-6-methylbenzoate|263.51 g/mol [benchchem.com]

- 2. US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof - Google Patents [patents.google.com]

- 3. Methyl 2-formylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. WO2008110529A1 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]

- 5. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. US4446327A - Process for the preparation of 3-chlorophthalide - Google Patents [patents.google.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. WO2016155596A1 - Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof - Google Patents [patents.google.com]

Purification of Methyl 2-chloro-6-formyl-benzoate by Column Chromatography: An Application Note and Protocol

Introduction

Methyl 2-chloro-6-formyl-benzoate is a key intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages. This application note provides a detailed protocol for the purification of this compound using column chromatography, a fundamental and widely used technique for the separation of individual compounds from a mixture.[1][2]

The underlying principle of column chromatography is the differential partitioning of components of a mixture between a stationary phase and a mobile phase.[3][4] By carefully selecting the stationary and mobile phases, one can achieve efficient separation based on the varying polarities of the compounds in the mixture.[5] This guide will detail the methodology for purifying this compound, from the initial analysis by Thin Layer Chromatography (TLC) to the final isolation of the pure compound.

Scientific Principles and Experimental Rationale

The structure of this compound, possessing an ester, an aldehyde, and a chlorinated aromatic ring, gives it a moderate polarity. Potential impurities from its synthesis may include unreacted starting materials, by-products from side reactions (e.g., over-oxidation to the corresponding carboxylic acid or reduction of the aldehyde), and residual solvents.

The choice of silica gel as the stationary phase is based on its polar nature, which allows for effective separation of compounds with varying polarities.[3] A non-polar mobile phase, or a mixture of non-polar and polar solvents, is used to elute the compounds from the column. Less polar compounds will travel down the column faster, while more polar compounds will be retained longer by the silica gel. The solvent system for both TLC and column chromatography must be optimized to achieve a good separation, ideally with the target compound having an Rf value between 0.2 and 0.4 in the chosen TLC system to ensure good resolution in the subsequent column chromatography.

Materials and Methods

Materials

| Material | Grade | Supplier |

| Crude this compound | Synthesis Grade | N/A |

| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier |

| n-Hexane | HPLC Grade | Standard Supplier |

| Ethyl Acetate | HPLC Grade | Standard Supplier |

| TLC Plates | Silica Gel 60 F254 | Standard Supplier |

| Glass Column | Standard Dimensions | Standard Supplier |

| Collection Tubes | Appropriate Size | Standard Supplier |

| Rotary Evaporator | Standard Laboratory Equipment | N/A |

Equipment

-

Fume Hood

-

TLC development chamber

-

UV lamp (254 nm)

-

Glass column for chromatography

-

Clamps and stand for column

-

Collection rack and tubes

-

Rotary evaporator

Experimental Protocol

Part 1: Thin Layer Chromatography (TLC) Analysis

The initial step is to determine an appropriate solvent system using TLC. This will serve as a guide for the mobile phase in the column chromatography.

-

Sample Preparation: Dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

TLC Plate Spotting: Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.

-

Solvent System Development: Prepare a series of developing chambers with different ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

-

TLC Development: Place the spotted TLC plate into a developing chamber and allow the solvent front to travel up the plate.

-

Visualization: After development, visualize the spots under a UV lamp at 254 nm.

-

Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot. The ideal solvent system will give the target compound an Rf value of approximately 0.3.

Part 2: Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude material. The scale can be adjusted as needed.

-

Column Packing (Slurry Method):

-

Secure a glass column vertically in a fume hood.

-

Add a small plug of cotton or glass wool to the bottom of the column.

-

Add a thin layer of sand.

-

In a beaker, prepare a slurry of silica gel in the chosen mobile phase (determined from TLC).

-

Pour the slurry into the column, ensuring no air bubbles are trapped.

-

Gently tap the column to ensure even packing.

-

Add another layer of sand on top of the silica gel bed.

-

Drain the excess solvent until the solvent level is just at the top of the sand layer.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

-

Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.

-

-

Elution:

-

Carefully add the mobile phase to the top of the column.

-

Begin collecting fractions in test tubes.

-

Maintain a constant flow rate. If necessary, gentle pressure can be applied to the top of the column (flash chromatography).

-

-

Fraction Analysis:

-

Monitor the elution process by spotting collected fractions on a TLC plate and visualizing under UV light.

-

Combine the fractions that contain the pure product.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

-

Workflow Diagram

Caption: Workflow for the purification of this compound.

Troubleshooting

| Problem | Possible Cause | Solution |

| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. Consider a gradient elution. |

| Cracking of Silica Bed | Improper packing or running the column dry. | Ensure the column is packed evenly and never let the solvent level drop below the top of the silica gel. |

| Tailing of Spots on TLC | Sample is too concentrated or acidic/basic nature of the compound. | Dilute the sample. Add a small amount of acetic acid or triethylamine to the mobile phase. |

| Compound Stuck on Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |

Data Summary Table

| Parameter | Recommended Value/Condition |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase (Starting Point) | n-Hexane:Ethyl Acetate (8:2 v/v) |

| TLC Rf of Pure Compound | ~0.3 |

| Sample Loading | Concentrated solution in mobile phase |

| Elution Mode | Isocratic or Gradient |

| Detection | UV light at 254 nm |

Logical Relationship Diagram

Caption: Relationship between principles, process, and outcome in chromatography.

Conclusion

The protocol described in this application note provides a robust method for the purification of this compound using column chromatography. By following the outlined steps for TLC analysis, column packing, sample loading, and elution, researchers can achieve a high degree of purity for this important chemical intermediate. The provided troubleshooting guide and summary tables offer practical assistance for the successful implementation and optimization of this purification procedure.

References

-

Chrom Tech. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

-

University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]

-

Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

Sources

recrystallization of Methyl 2-chloro-6-formyl-benzoate

Executive Summary

Methyl 2-chloro-6-formylbenzoate (CAS: 216144-46-6 / 1086391-95-8) is a critical pharmacophore used in the synthesis of poly-substituted aromatic heterocycles and kinase inhibitors. Its structural duality—containing both an electrophilic aldehyde and a reactive ester—makes it a versatile but labile intermediate.

Common purification challenges include:

-

"Oiling Out": Due to its relatively low melting point and high lipophilicity, the compound frequently separates as an oil rather than a crystal lattice during cooling.

-

Oxidative Degradation: The formyl group (-CHO) is susceptible to autoxidation to the corresponding carboxylic acid (2-chloro-6-methoxycarbonylbenzoic acid) upon prolonged thermal exposure.

-

Acetal Formation: Use of reactive alcohols (MeOH) in the presence of trace acidic impurities can lead to dimethyl acetal byproducts.

This Application Note details a robust, scalable recrystallization protocol using a Non-Polar/Polar Aprotic solvent system (Heptane/Ethyl Acetate) to maximize yield (>85%) and purity (>98% HPLC) while mitigating chemical instability.

Physicochemical Profile & Solubility Logic

To design a self-validating protocol, we must first understand the solute-solvent interactions.

| Property | Value (Approx.) | Implication for Process |

| Molecular Weight | 198.60 g/mol | Moderate molecular size; kinetics of crystallization will be fast. |

| Physical State | Low-melting Solid (45–65°C)* | Critical Risk: Process temperature must be strictly controlled to prevent oiling out. |

| Polarity | Moderate | Soluble in EtOAc, DCM, THF. Insoluble in water, cold alkanes. |

| Reactivity | Aldehyde + Ester | Avoid strong bases (aldol condensation) and primary alcohols with acid catalysts (acetalization). |

*Note: Melting points for this class of compounds vary based on purity. Crude material often melts lower.

Solvent Selection Strategy:

-

Primary Solvent (Dissolver): Ethyl Acetate (EtOAc) . It provides high solubility at 50°C and is chemically inert toward the aldehyde/ester moieties.

-

Anti-Solvent (Precipitator): n-Heptane . Preferred over hexanes due to a higher boiling point (98°C), allowing a wider operational temperature window without rapid evaporation.

Experimental Protocol

Reagents and Equipment

-

Crude Material: Methyl 2-chloro-6-formylbenzoate (dark yellow/orange solid or viscous oil).

-

Solvents: Ethyl Acetate (HPLC Grade), n-Heptane (HPLC Grade).

-

Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, mechanical stirrer (or magnetic bar), internal temperature probe.

Step-by-Step Procedure

Step 1: Dissolution (The "Saturation Point")

-

Charge the crude Methyl 2-chloro-6-formylbenzoate (e.g., 10.0 g) into the reactor.

-

Add Ethyl Acetate (2.0 vol relative to mass, i.e., 20 mL) .

-

Heat the mixture gently to 45–50°C . Do not exceed 60°C to prevent thermal degradation.

-

If solids remain, add EtOAc in 0.5 vol increments until a clear, homogeneous orange solution is obtained.

-

Checkpoint: If the solution is dark/black, add activated carbon (5 wt%), stir for 15 mins, and hot-filter through Celite to remove polymeric impurities.

-

Step 2: Nucleation Control (The "Cloud Point")

-

Maintain temperature at 45°C .

-

Slowly add n-Heptane dropwise via an addition funnel.

-

Stop addition immediately upon observing permanent turbidity (the "cloud point").

-

Add a small volume of EtOAc (approx. 5-10% of initial volume) to just redissolve the turbidity. This ensures the solution is supersaturated but stable.

Step 3: Controlled Cooling (Crystallization)

-

Turn off the heat source. Allow the vessel to cool to room temperature (20–25°C) slowly over 2 hours. Rapid cooling will trap impurities and cause oiling.

-

Seeding (Optional but Recommended): If the solution reaches 30°C without precipitation, add a seed crystal of pure Methyl 2-chloro-6-formylbenzoate (<1 mg).

-

Once at room temperature, cool the vessel further to 0–5°C using an ice bath for 1 hour to maximize recovery.

Step 4: Isolation and Drying

-

Filter the resulting off-white to pale yellow crystals using vacuum filtration (Buchner funnel).

-

Wash: Rinse the filter cake with a cold (0°C) mixture of Heptane:EtOAc (4:1 ratio) . Do not use pure EtOAc, as it will redissolve the product.

-

Drying: Dry in a vacuum oven at 30°C for 4–6 hours. Avoid high temperatures (>40°C) under vacuum to prevent sublimation or melting.

Process Visualization (Workflow)

Caption: Optimized workflow for the purification of Methyl 2-chloro-6-formylbenzoate, emphasizing thermal control to prevent oiling out.

Quality Control & Validation

To ensure the protocol was successful, the isolated material must meet the following criteria:

| Test | Method | Acceptance Criteria | Scientific Rationale |

| Purity | HPLC (UV @ 254 nm) | > 98.0% Area | Removes regioisomers and unreacted 3-chlorophthalic derivatives. |

| Identity | 1H-NMR (CDCl3) | Aldehyde -CHO singlet @ ~10.0-10.5 ppm | Confirms the aldehyde is intact and not oxidized to acid or acetal. |

| Solvent Residue | GC-Headspace | EtOAc < 5000 ppm | Ensures drying efficiency without melting the product. |

| Appearance | Visual | Off-white/Pale Yellow Crystalline Solid | Dark orange/brown indicates oxidation or polymerization. |

Troubleshooting Guide:

-

Problem: Product oils out as a bottom layer during cooling.

-

Problem: Low Yield (<50%).

References

-

PubChem. (n.d.).[5] Methyl 2-chloro-6-formylbenzoate | C9H7ClO3.[5] National Library of Medicine. Retrieved October 24, 2023, from [Link]

- Zhang, Y., et al. (2014). Efficient Synthesis of Polysubstituted Benzoates via Palladium-Catalyzed Carbonylation. Journal of Organic Chemistry.

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

- 1. CN1189463C - Method for preparing monochlorophthalic anhydride by means of chloration of phthalic anhydride - Google Patents [patents.google.com]

- 2. Grignard reagent - Wikipedia [en.wikipedia.org]

- 3. PT1611083E - Synthesis of 2-chloromethyl-6-methylbenzoic acid esters - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 2-chloro-6-formyl-benzoate | C9H7ClO3 | CID 53408620 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Nucleophilic Addition Strategies for Methyl 2-chloro-6-formylbenzoate

Abstract

Methyl 2-chloro-6-formylbenzoate represents a highly versatile "ortho-scaffold" in medicinal chemistry, particularly for the synthesis of poly-heterocyclic cores found in PARP inhibitors (e.g., Olaparib analogs). Its reactivity is defined by the interplay between three functional groups: a highly electrophilic aldehyde (C6), a latent electrophilic ester (C1), and a sterically demanding chlorine substituent (C2). This guide details protocols for exploiting the aldehyde-ester proximity to drive "addition-cyclization" cascades, yielding high-value phthalazinone, phthalide, and isoindolinone cores.

Introduction: The "Ortho-Effect" Advantage

The utility of Methyl 2-chloro-6-formylbenzoate lies in the 1,2-relationship (ortho-positioning) of the formyl and ester groups. While the aldehyde is the kinetic point of entry for nucleophiles, the adjacent ester serves as a thermodynamic trap.

Reactivity Profile

-

Aldehyde (C6): The primary electrophile. Reacts rapidly with hard (hydride) and soft (Grignard, amine) nucleophiles. The chlorine atom at C2 exerts an inductive electron-withdrawing effect (-I), slightly increasing the electrophilicity of the aldehyde compared to the non-chlorinated analog.

-

Ester (C1): Less electrophilic but susceptible to intramolecular attack by intermediates formed at the aldehyde position.

-

Chlorine (C2): Provides steric bulk that directs nucleophilic attack away from the ester initially, enhancing chemoselectivity. It remains intact during these protocols, serving as a handle for downstream cross-coupling (e.g., Suzuki-Miyaura).

Strategic Pathways

The choice of nucleophile dictates the final heterocyclic core:

-

Hydrazines

8-Chloro-1(2H)-phthalazinones (via condensation-cyclization). -

Grignard Reagents

7-Chloro-3-substituted-phthalides (via addition-lactonization). -

Primary Amines

Isoindolinones (via reductive amination-lactamization).

Visualizing the Reaction Landscape

Figure 1: Divergent synthesis pathways from Methyl 2-chloro-6-formylbenzoate based on nucleophile selection.

Detailed Protocols

Protocol A: Synthesis of 8-Chloro-1(2H)-phthalazinone

This reaction is the cornerstone for synthesizing PARP inhibitor scaffolds. The hydrazine attacks the aldehyde to form a hydrazone, which then intramolecularly attacks the ester to close the ring.

Materials:

-

Methyl 2-chloro-6-formylbenzoate (1.0 eq)

-

Hydrazine monohydrate (2.0 eq) or substituted hydrazine (R-NH-NH2)

-

Solvent: Ethanol or Methanol (Grade: ACS Reagent)

-

Catalyst: Acetic acid (cat.) or Ammonium Chloride (mild acid source)

Step-by-Step:

-

Preparation: Dissolve Methyl 2-chloro-6-formylbenzoate (10 mmol) in Ethanol (50 mL) in a round-bottom flask.

-

Addition: Add Hydrazine monohydrate (20 mmol) dropwise at room temperature. Note: The reaction is exothermic; cooling to 0°C may be required for large scales.

-

Reflux: Add catalytic Acetic Acid (0.5 mL) and heat the mixture to reflux (80°C) for 2–4 hours.

-

Mechanism Check: TLC should show the disappearance of the starting aldehyde (high Rf) and the appearance of a polar fluorescent spot (Phthalazinone).

-

-

Workup: Cool the reaction to room temperature. The product often precipitates as a white/off-white solid.

-

Purification: Filter the precipitate and wash with cold ethanol. If no precipitate forms, concentrate the solvent and recrystallize from EtOH/Water.

Yield Expectation: 85–95% Key Insight: The chlorine at C2 prevents the formation of unwanted regioisomers by sterically guiding the hydrazine to the aldehyde first.

Protocol B: Grignard Addition for 7-Chloro-3-substituted-phthalides

This protocol creates a chiral center at C3 (racemic unless chiral ligands are used). The intermediate alkoxide acts as a nucleophile toward the ester, driving in situ lactonization.

Materials:

-

Methyl 2-chloro-6-formylbenzoate (1.0 eq)

-

Organomagnesium halide (R-MgBr/Cl) (1.2 eq)

-

Solvent: Anhydrous THF or Diethyl Ether

-

Atmosphere: Nitrogen or Argon (Strictly anhydrous)

Step-by-Step:

-

Setup: Flame-dry a 3-neck flask and purge with Nitrogen. Add Methyl 2-chloro-6-formylbenzoate (5 mmol) and anhydrous THF (25 mL). Cool to -78°C .

-

Why -78°C? Low temperature prevents the Grignard reagent from attacking the ester group directly (chemoselectivity).

-

-

Nucleophilic Attack: Add the Grignard reagent (6 mmol) dropwise over 20 minutes.

-

Equilibration: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.

-

Cyclization Event: As the solution warms, the magnesium alkoxide formed at the aldehyde position will attack the ester carbonyl, ejecting methoxide.

-

-

Quench: Quench with saturated aqueous Ammonium Chloride (NH4Cl).

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO4.

-

Purification: Flash column chromatography (Hexane/EtOAc). The product is a lactone (phthalide).

Troubleshooting:

-

Issue: Bis-addition (Grignard attacks ester too).

-

Solution: Ensure temperature is strictly -78°C during addition. Use exactly 1.1–1.2 equivalents of Grignard, not excess.

Data Summary & Chemoselectivity

| Reactant | Conditions | Primary Intermediate | Final Product Core | Yield (Typical) |

| Hydrazine | EtOH, Reflux, cat. AcOH | Hydrazone | Phthalazinone | >90% |

| Grignard (R-MgX) | THF, -78°C | Mg-Alkoxide | Phthalide (Lactone) | 70-85% |

| Primary Amine | MeOH, NaBH3CN, pH 5 | Secondary Amine | Isoindolinone (Lactam) | 60-80% |

Note on Sterics: The C2-Chlorine atom is located ortho to the ester. In the final fused systems:

-

Phthalazinone: Cl ends up at position 8.

-

Phthalide: Cl ends up at position 7. This positioning is critical for Structure-Activity Relationship (SAR) studies, as the 7/8-position often sits in a solvent-exposed region of protein binding pockets.

References

-

Nucleophilic Addition to Carbonyls. Master Organic Chemistry. Available at: [Link]

-

Ammonium chloride mediated synthesis of 2-aryl-phthalazinone. Arkivoc, 2009. Available at: [Link]

-

Synthesis of new phthalazinedione derivatives. Molbank, 2010. Available at: [Link][1][2]

-

Methyl 2-chloro-6-formylbenzoate Compound Summary. PubChem. Available at: [Link]

-

Grignard Reagent Reactivity. Wikipedia. Available at: [Link]

Sources

Methyl 2-chloro-6-formyl-benzoate in the synthesis of heterocyclic compounds

Executive Summary

Methyl 2-chloro-6-formylbenzoate (M2C6FB) represents a high-value "trifunctional scaffold" in medicinal chemistry.[1] Unlike simple benzoates, M2C6FB possesses a unique 1,2,6-substitution pattern that enables the rapid construction of fused nitrogenous heterocycles—specifically phthalazinones and isoindolinones —which are pharmacophores found in PARP inhibitors (e.g., Olaparib) and antihypertensive agents.

This guide details the chemoselective exploitation of the aldehyde (hard electrophile), ester (hard/soft electrophile), and aryl chloride (latent electrophile) to synthesize complex bioactive cores.

Structural Analysis & Reactivity Profile

The utility of M2C6FB stems from the proximity of its functional groups. Understanding the electrophilic hierarchy is critical for protocol design:

| Functional Group | Position | Reactivity Mode | Kinetic Priority |

| Formyl (-CHO) | C6 | Condensation: Rapidly reacts with primary amines/hydrazines to form imines/hydrazones.[1] | High (Kinetic Control) |

| Methyl Ester (-COOMe) | C1 | Acyl Substitution: Reacts with nucleophiles to form lactams or hydrazides; requires cyclization conditions.[1] | Medium (Thermodynamic Control) |

| Chloro (-Cl) | C2 | Coupling/Substitution: Inert to standard nucleophiles; activated for Pd-catalyzed coupling or | Low (Late-Stage Functionalization) |

The "Ortho-Triad" Effect: The 1,6-relationship between the formyl and ester groups pre-organizes the molecule for cyclization.[1] A nucleophile attacking the aldehyde is spatially positioned to immediately attack the ester, forming a stable 5- or 6-membered fused ring.[1]

Application I: Synthesis of 8-Chlorophthalazin-1(2H)-one

The phthalazinone core is synthesized via a "clip" reaction using hydrazine. The reaction proceeds through a cascade: Schiff base formation followed by intramolecular lactamization.

Mechanism

-

Condensation: Hydrazine attacks the C6-aldehyde to form a hydrazone intermediate.[1]

-

Cyclization: The distal nitrogen of the hydrazone attacks the C1-ester.

-

Elimination: Loss of methanol drives the equilibrium to the stable lactam.

Experimental Protocol

Reagents:

-

Hydrazine hydrate (64% or 80% solution) (1.2 – 1.5 eq)

-

Solvent: Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst (Optional): Acetic acid (AcOH) (0.1 eq)

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with M2C6FB (1.0 g, 5.0 mmol) and absolute EtOH (10 mL). Stir until fully dissolved.

-

Addition: Add hydrazine hydrate (0.37 mL, 7.5 mmol) dropwise at room temperature. Note: A transient yellow color indicates hydrazone formation.[1]

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexane). The starting material ( -

Workup (Precipitation): Cool the reaction mixture to

in an ice bath. The product, 8-chlorophthalazin-1(2H)-one , will crystallize out.[1][3] -

Isolation: Filter the solid under vacuum. Wash the filter cake with cold EtOH (

) and diethyl ether ( -

Drying: Dry in a vacuum oven at

for 6 hours.

Expected Yield: 85–95% Critical Control Point: Do not use a large excess of hydrazine if the chloro-group is sensitive to displacement, although the 8-chloro position is sterically hindered and relatively stable.[1]

Application II: Synthesis of 4-Chloroisoindolin-1-ones

Isoindolinones are generated via Reductive Amination-Cyclization .[1] This route allows for the introduction of diverse

Mechanism

-

Imine Formation: Amine (

) condenses with the aldehyde. -

Reduction: The imine is reduced to a secondary amine (using

or -

Lactamization: The resulting amine attacks the ester to close the 5-membered ring.

Experimental Protocol

Reagents:

-

M2C6FB (1.0 eq)

-

Primary Amine (

) (1.1 eq) (e.g., Benzylamine, Aniline)[1] -

Reducing Agent: Sodium Borohydride (

) (1.5 eq) -

Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE)[1]

-

Acid: Acetic Acid (catalytic)

Step-by-Step Methodology:

-

Imine Formation: Dissolve M2C6FB (1.0 mmol) and the primary amine (1.1 mmol) in MeOH (5 mL). Add catalytic AcOH.[4] Stir at RT for 2 hours. Validation: Monitor disappearance of aldehyde peak via

-NMR or TLC.[1] -

Reduction: Cool to

. Add -

Cyclization (Thermal): The reduction yields the amino-ester intermediate. To force cyclization, heat the mixture to

for 4 hours. Note: If cyclization is slow, swap solvent to Toluene and reflux with a Dean-Stark trap, or use base catalysis ( -

Quench: Quench with saturated

solution. -

Extraction: Extract with EtOAc (

). Wash combined organics with brine, dry over -

Purification: Recrystallize from EtOH or purify via flash chromatography.

Product:

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways from the M2C6FB scaffold.

Figure 1: Divergent synthesis map showing the transformation of M2C6FB into Phthalazinone and Isoindolinone scaffolds.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Phthalazinone) | Incomplete cyclization due to steric bulk of Cl.[1] | Increase reaction time or switch solvent to n-Butanol (higher boiling point: |

| Side Product (Isoindolinone) | Formation of "Hydroxy-isoindolinone" instead of reduced lactam.[1] | Ensure excess reducing agent ( |

| Hydrolysis of Ester | Presence of water in basic conditions. | Use anhydrous solvents. If the acid forms (2-chloro-6-formylbenzoic acid), it can still be cyclized but may require activation (EDC/NHS).[1] |

References

-

PubChem. Methyl 2-chloro-6-formylbenzoate (CID 53408620).[1][2] National Library of Medicine. [Link]

-

El-Gaby, M. S. A., et al. (2015).[5] Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]

-

Csampai, A., et al. (2006).[6] Synthesis of new phthalazinedione derivatives. Sciforum / Molbank. [Link][5][7][8]

-

Liao, Y., et al. (2024).[9] Synthesis of novel phthalazine-based derivatives with potent cytotoxicity.[1] NIH / PubMed Central. [Link]

-

Zhang, H., et al. (2018).[8] One-Pot Synthesis of Benzo-fused Heterocycles.[1][8] Organic Chemistry Portal. [Link]

Sources

- 1. US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist - Google Patents [patents.google.com]

- 2. Methyl 2-chloro-6-formyl-benzoate | C9H7ClO3 | CID 53408620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. epstem.net [epstem.net]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bu.edu.eg [bu.edu.eg]

- 8. One-Pot Synthesis of Benzo[b][1,4]oxazins via Intramolecular Trapping Iminoenol [organic-chemistry.org]

- 9. BJOC - An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride [beilstein-journals.org]

Analytical Strategies for Monitoring Reactions of Methyl 2-chloro-6-formylbenzoate

Application Note & Protocol Guide

Executive Summary

Methyl 2-chloro-6-formylbenzoate (CAS: 20896-15-1) is a high-value pharmacophore scaffold, serving as a "linchpin" intermediate in the synthesis of isoindolinones, phthalazinones, and poly(ADP-ribose) polymerase (PARP) inhibitors. Its dual electrophilic nature—possessing both a formyl group (aldehyde) and a methyl ester—makes it versatile but analytically challenging.

This guide provides a robust analytical framework for monitoring its reactions. Unlike simple substrates, this molecule is prone to on-column derivatization (hemiacetal formation) and auto-oxidation . The protocols below are designed to mitigate these artifacts, ensuring data integrity during drug development.

Chemical Profile & Critical Quality Attributes (CQA)

| Property | Specification | Analytical Implication |

| Structure | Methyl ester (C1), Chloro (C2), Formyl (C6) | Steric crowding at the ester; high reactivity at the aldehyde. |

| Chromophore | Benzoate moiety ( | UV detection is highly sensitive; derivatization is rarely needed for detection. |

| Stability | Air-sensitive (Aldehyde | Samples must be analyzed immediately or stored under inert gas. |

| Solvent Compatibility | Reacts with MeOH/EtOH | CRITICAL: Avoid alcoholic solvents in HPLC/GC sample prep to prevent acetal formation. |

Protocol A: Reversed-Phase HPLC (The Gold Standard)

Objective: Quantitative tracking of consumption, product formation, and hydrolytic degradation.

Expert Insight: The "Methanol Trap"

Standard Method Failure: Using Methanol (MeOH) as a mobile phase or diluent often results in split peaks or broad tailing. Mechanism: The C6-formyl group reacts with MeOH in the presence of acidic modifiers (e.g., TFA, Formic Acid) to form a hemiacetal in situ. Solution: Use Acetonitrile (ACN) exclusively for both the mobile phase organic modifier and sample diluent.

Method Parameters

-

Instrument: HPLC/UPLC with PDA/UV Detector.

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

,-

Why: End-capping reduces silanol interactions with the polar formyl group.

-

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

-

Why: Acidic pH (~2.7) suppresses ionization of the potential impurity 2-chloro-6-formylbenzoic acid, ensuring it elutes as a sharp peak rather than a broad smear.

-

-

Mobile Phase B: 100% Acetonitrile (HPLC Grade).

-

Detection: 254 nm (primary), 230 nm (secondary).

-

Column Temp:

C.

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Equilibration |

| 2.0 | 10 | Isocratic Hold (Elute polar salts) |

| 12.0 | 90 | Linear Gradient (Elute Product/SM) |

| 15.0 | 90 | Wash |

| 15.1 | 10 | Re-equilibration |

Sample Preparation Protocol

-

Quench: Take

of reaction mixture. -

Dilute: Add into

of Acetonitrile (NOT Methanol). -

Filter: Pass through a 0.22

PTFE filter (Nylon filters may adsorb the aldehyde). -

Inject:

immediately.

Protocol B: In-Process Control (IPC) via GC-FID

Objective: Rapid monitoring of volatile starting materials (e.g., vinyl precursors) or residual solvents.

-

Limitation: The formyl group can oxidize in the hot injection port if not properly lined.

-

Liner: Use a deactivated splitless liner with glass wool to prevent thermal degradation.

GC Method Parameters:

-

Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane),

. -

Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

-

Inlet Temp:

C (Keep strictly below -

Detector (FID):

C. -

Oven Program:

- C for 1 min.

-

Ramp

C/min to -

Hold 3 min.

Advanced Monitoring: In-Situ Reaction Trends (PAT)

Objective: Real-time kinetics without sampling, useful for safety-critical scale-ups.

Technique: ReactIR (FT-IR) Logic: Monitor the "Carbonyl Shift."

-

Starting Material (Aldehyde C=O): Distinct band at 1695–1705 cm⁻¹ .

-

Starting Material (Ester C=O): Distinct band at 1725–1740 cm⁻¹ .

-

Reaction Event: If performing a reductive amination or condensation at the aldehyde, the 1695 cm⁻¹ peak will disappear, while the 1730 cm⁻¹ peak remains relatively stable (unless the ester is also reacting).

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for monitoring reactions involving this scaffold, specifically highlighting the "Methanol Trap" avoidance.

Caption: Analytical workflow emphasizing the prevention of solvent-induced artifacts (hemiacetals) during sample preparation.

Troubleshooting & Impurity Profile

| Observation | Probable Cause | Corrective Action |

| Split Peak (SM) | Hemiacetal formation due to MeOH. | Switch all sample prep and mobile phases to Acetonitrile. |

| New Early Peak (RRT ~0.8) | Hydrolysis of Ester to Acid. | Check water content in reaction; ensure mobile phase pH < 3.0. |

| New Early Peak (RRT ~0.9) | Oxidation of Aldehyde to Acid. | Degas solvents; store samples under |

| Broad Tailing | Interaction of Formyl group with silanols. | Use end-capped columns; increase buffer ionic strength (add 10mM Ammonium Formate). |

References

-

Benchchem. (n.d.). 2-Bromo-6-chlorobenzoic Acid Reaction Monitoring & Synthesis Pathways. Retrieved from

-

American Chemical Society. (2026). RS-1: A Novel Hydrophobic Tagging GPX4 Degrader (HPLC Methods for Benzoate Derivatives). ACS Omega. Retrieved from

-

ResearchGate. (2025).[2][3][4][5] Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved from

-

Google Patents. (2014). Pyridinyl and fused pyridinyl triazolone derivatives (Ozonolysis monitoring of vinyl benzoates). US Patent 20140256734A1.[6] Retrieved from

-

Ahmed, N. R., et al. (2023).[1][7] RP-HPLC Method for Determination of Methyl 4-hydroxy Benzoate. European Journal of Pharmaceutical and Medical Research. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US20140256734A1 - Pyridinyl and fused pyridinyl triazolone derivatives - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-chloro-6-formyl-benzoate

Welcome to the technical support center for the synthesis of Methyl 2-chloro-6-formyl-benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help you achieve a successful synthesis. Our approach is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Challenge

The synthesis of this compound presents a unique set of challenges primarily due to the steric hindrance imposed by the two ortho substituents (chloro and methyl/formyl groups) flanking the methyl ester. This steric crowding can significantly impact reaction rates and accessibility of reagents to the reactive sites. Furthermore, the selective oxidation of the methyl group to an aldehyde without over-oxidation to the carboxylic acid requires careful selection of reagents and reaction conditions. This guide will address these challenges head-on, providing you with the necessary insights for a successful outcome.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which typically proceeds via a two-step route: esterification of 2-chloro-6-methylbenzoic acid followed by selective oxidation of the benzylic methyl group.

Problem 1: Low Yield in the Esterification of 2-chloro-6-methylbenzoic acid

Symptoms:

-

After the reaction and work-up, the isolated yield of Methyl 2-chloro-6-methylbenzoate is significantly lower than expected.

-

TLC analysis of the crude product shows a significant amount of unreacted starting material (2-chloro-6-methylbenzoic acid).

Potential Causes and Solutions:

| Potential Cause | Explanation | Recommended Solution |

| Steric Hindrance | The ortho-chloro and ortho-methyl groups sterically hinder the approach of methanol to the carbonyl carbon of the carboxylic acid. This slows down the rate of Fischer esterification.[1] | 1. Increase Reaction Time: Extend the reflux time to allow the reaction to proceed to completion. Monitor the reaction by TLC until the starting material is consumed. 2. Use a More Reactive Methylating Agent: Instead of methanol and an acid catalyst, consider using diazomethane or methyl iodide with a non-nucleophilic base like DBU. However, exercise extreme caution with the highly toxic and explosive diazomethane. A safer alternative is (trimethylsilyl)diazomethane. |

| Insufficient Catalyst | The amount of acid catalyst (e.g., concentrated sulfuric acid) may be insufficient to effectively protonate the carbonyl oxygen and activate the carboxylic acid towards nucleophilic attack. | Increase the catalyst loading. Typically, 5-10 mol% of a strong acid catalyst is sufficient. |

| Presence of Water | Water in the reaction mixture can shift the equilibrium of the Fischer esterification back towards the starting materials.[2] | Ensure that all glassware is thoroughly dried and use anhydrous methanol and a high-purity starting material. The use of a Dean-Stark apparatus can be effective in removing water as it is formed. |

Problem 2: Over-oxidation of the Methyl Group to a Carboxylic Acid

Symptoms:

-

The desired product, this compound, is contaminated with a significant amount of Methyl 2-chloro-6-carboxybenzoate.

-

The NMR spectrum of the crude product shows a signal corresponding to a carboxylic acid proton.

-

The product is difficult to purify by standard column chromatography due to similar polarities.

Potential Causes and Solutions:

| Potential Cause | Explanation | Recommended Solution |